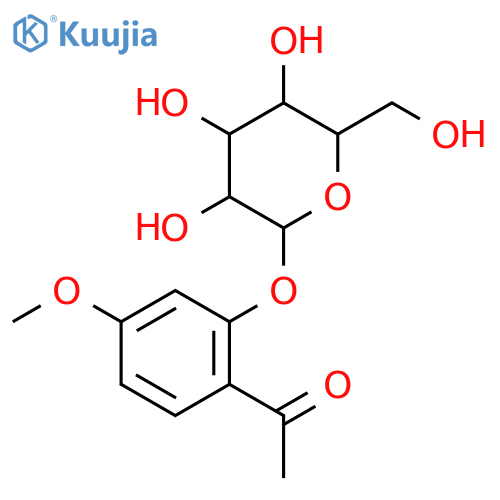Cas no 20309-70-0 (2-Acetyl-5-methoxyphenyl β-D-Glucopyranoside)

20309-70-0 structure
商品名:2-Acetyl-5-methoxyphenyl β-D-Glucopyranoside
2-Acetyl-5-methoxyphenyl β-D-Glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 2-Acetyl-5-methoxyphenyl β-D-Glucopyranoside
- C10717
- Paeonoside
- 2-Acetyl-5-Methoxyphenyl beta-D-Glucopyranoside
- 1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone
- CS-0022158
- DTXSID60942452
- Ethanone, 1-[2-(beta-D-glucopyranosyloxy)-4-methoxyphenyl]-
- AKOS040763747
- C15H20O8
- 2-Acetyl-5-methoxyphenyl hexopyranoside
- BDBM50310719
- 1-[4-methoxy-2-[(2S, 3R, 4S, 5S, 6R)-3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
- Q27107607
- CHEMBL1079881
- 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
- HY-N2351
- CHEBI:7892
- 20309-70-0
- 2-Acetyl-5-methoxyphenyl ??-D-Glucopyranoside
- 1-(4-Methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one
- CHEBI:718638
- AC1L9DNQ
- G90563
- 1-(4-methoxy-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)ethanone
- TS-10177
-
- インチ: InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1CopyCopied
- InChIKey: AVIUTYMRHHBXPB-UXXRCYHCSA-NCopyCopied
- ほほえんだ: CC(=O)c1ccc(cc1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OCCopyCopied
計算された属性
- せいみつぶんしりょう: 328.116
- どういたいしつりょう: 328.116
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.8
- トポロジー分子極性表面積: 126A^2
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 83°C(lit.)
- ふってん: 589.9±50.0 °C at 760 mmHg
- フラッシュポイント: 219.2±23.6 °C
- 屈折率: 1.593
- じょうきあつ: 0.0±1.7 mmHg at 25°C
2-Acetyl-5-methoxyphenyl β-D-Glucopyranoside セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- ちょぞうじょうけん:<0°C
2-Acetyl-5-methoxyphenyl β-D-Glucopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | MA170566-20 mg |
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside |
20309-70-0 | 20mg |
$2,772.00 | 2023-01-04 | ||
| TargetMol Chemicals | TN6926-10 mg |
Paeonoside |
20309-70-0 | 98% | 10mg |
¥ 4,940 | 2023-07-11 | |
| TargetMol Chemicals | TN6926-100 mg |
Paeonoside |
20309-70-0 | 98% | 100MG |
¥ 20,450 | 2023-07-11 | |
| TargetMol Chemicals | TN6926-1 mg |
Paeonoside |
20309-70-0 | 98% | 1mg |
¥ 1,300 | 2023-07-11 | |
| TargetMol Chemicals | TN6926-10mg |
Paeonoside |
20309-70-0 | 10mg |
¥ 4770 | 2024-07-20 | ||
| Biosynth | MA170566-50 mg |
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside |
20309-70-0 | 50mg |
$4,389.00 | 2023-01-04 | ||
| TargetMol Chemicals | TN6926-50mg |
Paeonoside |
20309-70-0 | 50mg |
¥ 9870 | 2024-07-20 | ||
| TargetMol Chemicals | TN6926-1 ml * 10 mm |
Paeonoside |
20309-70-0 | 1 ml * 10 mm |
¥ 3110 | 2024-07-20 | ||
| TargetMol Chemicals | TN6926-100mg |
Paeonoside |
20309-70-0 | 100mg |
¥ 13600 | 2024-07-20 | ||
| TargetMol Chemicals | TN6926-25 mg |
Paeonoside |
20309-70-0 | 98% | 25mg |
¥ 8,600 | 2023-07-11 |
2-Acetyl-5-methoxyphenyl β-D-Glucopyranoside 関連文献
-
Aristeidis S. Tsagkaris,Georgios A. Koulis,Georgios P. Danezis,Ioannis Martakos,Marilena Dasenaki,Constantinos A. Georgiou,Nikolaos S. Thomaidis RSC Adv. 2021 11 11273
20309-70-0 (2-Acetyl-5-methoxyphenyl β-D-Glucopyranoside) 関連製品
- 60-81-1(Phlorizin)
- 11075-15-3(1-Propanone, 1-[2-(b-D-glucopyranosyloxy)-6-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)-)
- 7061-54-3(Phlorizin dihydrate)
- 100291-86-9(Apiopaeonoside)
- 18916-17-1(Naringin dihydrochalcone)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
